BenchChemオンラインストアへようこそ!

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid

CRTH2 antagonist regioisomerism thiazoleacetic acid pharmacophore

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid (CAS 1443289-11-9; molecular formula C₁₆H₁₈N₂O₃S; MW 318.39 g/mol) is a heterocyclic small molecule comprising a 1,3‑thiazole core bearing a morpholin‑4‑yl substituent at C2, a p‑tolyl (4‑methylphenyl) group at C4, and an acetic acid side chain at C5. The compound is catalogued by multiple specialist chemical suppliers at purities typically ≥97% and is positioned within the broader morpholinothiazole class, a scaffold investigated for phosphoinositide 3‑kinase (PI3K) inhibition, carbonic anhydrase isoform modulation, and α7 nicotinic receptor positive allosteric modulation.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B15056405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O
InChIInChI=1S/C16H18N2O3S/c1-11-2-4-12(5-3-11)15-13(10-14(19)20)22-16(17-15)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3,(H,19,20)
InChIKeyVWNPJLQCIJORFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid – Structural Identity, Physicochemical Profile, and Procurement Context for This Morpholinothiazole Acetic Acid Building Block


2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid (CAS 1443289-11-9; molecular formula C₁₆H₁₈N₂O₃S; MW 318.39 g/mol) is a heterocyclic small molecule comprising a 1,3‑thiazole core bearing a morpholin‑4‑yl substituent at C2, a p‑tolyl (4‑methylphenyl) group at C4, and an acetic acid side chain at C5 . The compound is catalogued by multiple specialist chemical suppliers at purities typically ≥97% and is positioned within the broader morpholinothiazole class, a scaffold investigated for phosphoinositide 3‑kinase (PI3K) inhibition, carbonic anhydrase isoform modulation, and α7 nicotinic receptor positive allosteric modulation [1][2]. Its procurement interest derives from the specific triple‑substitution pattern on the thiazole ring, which distinguishes it from regioisomeric and functionally analogous derivatives and determines its utility as a synthetic intermediate or screening candidate in medicinal chemistry programmes.

Why 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic Acid Cannot Be Replaced by a Generic Thiazole Acetic Acid Analog


Generic substitution is precluded because the biological activity, synthetic tractability, and physicochemical properties of 2‑aminothiazole acetic acid derivatives are exquisitely sensitive to the regio‑position of the acetic acid appendage, the electronic and steric character of the C4 aryl substituent, and the hydrogen‑bonding capacity of the C2 heterocycle [1]. The C5‑acetic acid regioisomer places the carboxylate in a spatial orientation required for engagement with the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2) binding pocket, whereas the C4‑acetic acid regioisomer cannot recapitulate this pharmacophore [2]. At C4, replacement of p‑tolyl with unsubstituted phenyl alters logP by approximately 0.5 units and removes the methyl‑mediated van der Waals contact that can enhance binding complementarity within hydrophobic enzyme sub‑pockets . At C2, exchange of the morpholino group for a simple acylamino substituent eliminates the basic tertiary amine required for salt‑bridge formation in PI3K inhibitor pharmacophores disclosed in the UCB patent family [3]. These three substitution dimensions are non‑redundant, meaning that none of the commercially available close analogs can simultaneously satisfy all three structural requirements without introducing a confounding functional change.

Quantitative Differentiation Evidence: 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic Acid vs. Closest Structural Analogs


Regioisomeric Differentiation: C5-Acetic Acid vs. C4-Acetic Acid Determines CRTH2 Pharmacophore Access

The target compound carries the acetic acid moiety at the thiazole C5 position, which is the regioisomer required for CRTH2 (DP2) receptor antagonist activity. Grimstrup et al. established through systematic SAR that the 5‑thiazolylacetic acid scaffold is indispensable for CRTH2 binding, with optimised derivatives achieving single‑digit nanomolar affinity (Ki) and full antagonistic efficacy [1]. The C4‑acetic acid regioisomer, exemplified by 2‑(2‑morpholinothiazol‑4‑yl)acetic acid (CAS 1017452‑84‑4), places the carboxylate at a geometrically incompatible position and cannot access the CRTH2 pharmacophore. This regioisomeric constraint is absolute: no C4‑acetic acid analog has been reported to exhibit measurable CRTH2 antagonism, while C5‑acetic acid derivatives in the same series achieve Ki values <10 nM [1].

CRTH2 antagonist regioisomerism thiazoleacetic acid pharmacophore

C4 Substituent Lipophilicity Differentiation: p-Tolyl vs. Phenyl Modulates logP by Approximately 0.5 Units

The p‑tolyl group at C4 of the target compound introduces an additional methyl substituent relative to the 4‑phenyl analog 2‑(2‑morpholino‑4‑phenylthiazol‑5‑yl)acetic acid (CAS 1443290‑31‑0). Based on the standard Hansch π value for a para‑methyl substituent (π = +0.56), the predicted logP of the target compound is approximately 3.5, compared to the vendor‑reported computed logP of 3.01 for the 4‑phenyl analog . This ~0.5 log unit increase in lipophilicity can meaningfully affect aqueous solubility, passive membrane permeability, and non‑specific protein binding in biological assays. In the CRTH2 antagonist series, Grimstrup et al. demonstrated that the 4‑position of 5‑thiazolylacetic acids directly influences binding affinity, with 4‑fluorophenyl and 4‑pyridyl variants showing distinct potency profiles [1].

lipophilicity p-tolyl logP physicochemical differentiation

C2 Substituent Pharmacophore Differentiation: Morpholino vs. Acetamido Determines PI3K Inhibitor Scaffold Membership

The morpholin‑4‑yl group at C2 is a critical pharmacophoric element in the PI3K inhibitor class disclosed in US Patent 8,168,634, which claims thiazole derivatives substituted at the 2‑position by a substituted morpholin‑4‑yl moiety as selective PI3K inhibitors with IC₅₀ values ≤50 µM, generally ≤20 µM [1]. Replacement of the morpholino group with an acetamido substituent—as in 2‑(2‑acetamido‑4‑(p‑tolyl)thiazol‑5‑yl)acetic acid (CAS 1181367‑03‑2)—removes the basic tertiary amine and the morpholine oxygen hydrogen‑bond acceptor, two features essential for the PI3K hinge‑region binding motif. The acetamido analog is therefore excluded from the PI3K inhibitor pharmacophore defined by this patent family and cannot serve as an isosteric replacement in kinase‑focused screening collections [1].

PI3K inhibitor morpholine pharmacophore kinase inhibitor scaffold

Carbonic Anhydrase Inhibition Scaffold Validation: Morpholino-Phenylthiazole Core Demonstrates Sub-Micromolar hCA II, IX, and XII Inhibition

Although direct CA inhibition data for the target compound are not published, the closely related 2‑morpholino‑4‑phenylthiazol‑5‑yl scaffold has been validated as a non‑sulfonamide carbonic anhydrase inhibitor class. Paoletti et al. reported that acrylamide derivatives of this core inhibit hCA II with Ki values of 9.3–77.7 µM, hCA IX with Ki values of 54.7–96.7 µM, and hCA XII with Ki values of 4.6–8.9 µM, while showing no inhibition of hCA I (Ki >100 µM) [1]. This isoform selectivity profile (hCA II, IX, XII over hCA I) is therapeutically relevant for glaucoma and tumour‑associated CA isoforms. The target compound—bearing a free carboxylic acid at C5 rather than an acrylamide—provides a synthetic entry point for generating analogous amide, ester, or hydrazide derivatives for CA inhibitor screening [1].

carbonic anhydrase non-sulfonamide inhibitor tumor-associated isoform

C4 Steric Bulk Differentiation: p-Tolyl vs. Mesityl Balances Steric Demand Without Sacrificing Synthetic Tractability

The closest commercially available C4 homolog bearing the 2‑morpholino‑5‑acetic acid scaffold is 2‑(4‑mesityl‑2‑morpholinothiazol‑5‑yl)acetic acid (CAS 1443289‑65‑3), which replaces the p‑tolyl group with a 2,4,6‑trimethylphenyl (mesityl) substituent. While the mesityl analog introduces additional steric bulk that may be advantageous for filling hydrophobic pockets in certain targets, it also increases molecular weight (MW ~346 vs. ~318 for p‑tolyl) and substantially reduces conformational flexibility at the biaryl junction due to ortho‑methyl substitution. This ortho substitution can complicate both the synthesis and the interpretation of SAR, as ortho‑methyl groups force the aryl ring out of conjugation with the thiazole, altering the electronic and geometric presentation of the C4 substituent relative to the planar p‑tolyl arrangement . The p‑tolyl analog therefore provides a defined, coplanar aryl‑thiazole geometry that is more readily modelled and more synthetically accessible via standard Hantzsch thiazole condensation protocols .

steric effects p-tolyl mesityl synthetic accessibility

Optimal Research and Industrial Application Scenarios for 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic Acid Informed by Quantitative Differentiation Evidence


CRTH2/DP2 Receptor Antagonist Screening and Lead Optimisation Programmes

The C5‑acetic acid regioisomer of the target compound is the required scaffold for CRTH2 antagonist development [1]. Procurement of this compound provides a direct entry point for synthesising amide, ester, or heterocyclic derivatives for CRTH2 binding and functional antagonism assays, where C4‑acetic acid regioisomers are structurally incompatible. The p‑tolyl substituent offers a defined lipophilic contact that can be benchmarked against the 4‑fluorophenyl and 4‑pyridyl variants characterised in the Grimstrup et al. SAR series [2].

PI3K-Focused Kinase Inhibitor Library Design and Fragment-Based Screening

The morpholino group at C2 satisfies the pharmacophoric requirement for PI3K hinge‑region binding as defined in US Patent 8,168,634 [3]. The target compound can be used as a core scaffold for parallel amide library synthesis, enabling exploration of C5‑derivatised analogs for PI3Kα/β/γ/δ isoform selectivity profiling. The free carboxylic acid provides a convenient synthetic handle for coupling to diverse amine fragments without requiring protecting group manipulation [3].

Non‑Sulfonamide Carbonic Anhydrase Inhibitor Development Targeting Tumour‑Associated Isoforms hCA IX and XII

The morpholinothiazole scaffold has demonstrated selective inhibition of hCA II, IX, and XII over hCA I, with hCA XII Ki values reaching 4.6 µM for optimised acrylamide derivatives [4]. The target compound, bearing a carboxylic acid at C5, serves as a versatile precursor for generating amide, hydrazide, and sulfonamide isostere libraries for CA inhibitor screening, particularly for oncology applications where hCA IX and XII are validated therapeutic targets [4].

Physicochemical Comparator Studies Requiring Defined logP Increments Across a C4 Aryl Homologous Series

The predicted logP differential of approximately 0.5 units between the p‑tolyl analog (logP ~3.5) and the 4‑phenyl analog (logP ~3.01) makes this compound valuable for systematic permeability, solubility, and metabolic stability studies across a homologous series. The intermediate lipophilicity of the p‑tolyl derivative bridges the gap between the phenyl and mesityl/4‑ethylphenyl analogs, enabling fine‑tuned correlation of logP with ADME parameters in lead optimisation cascades.

Quote Request

Request a Quote for 2-(2-Morpholino-4-(p-tolyl)thiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.